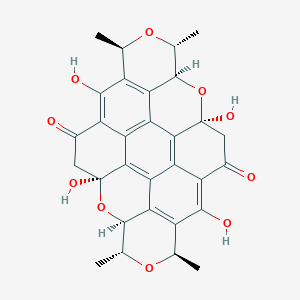
Xanthoaphin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xanthoaphin is the product from the treatment of protoaphin aglucone with protoaphin dehydratase (EC 4.2.1.73). It is an organic polycyclic compound and a hemiketal. It is a conjugate acid of a this compound(1-).
Aplicaciones Científicas De Investigación
Biochemical Properties
Xanthoaphin is characterized by its stability and fluorescence properties, which change under different pH conditions. It is produced from protoaphin, a glucosidic pigment, through the removal of glucose upon insect death or injury. This transformation highlights its role in the insect's metabolism and potential ecological functions.
Antioxidant Properties
This compound belongs to the xanthophyll family of carotenoids, known for their antioxidant capabilities. They can quench reactive oxygen species (ROS) and protect cells from oxidative stress, which is linked to various chronic diseases.
- Table 1: Antioxidant Activity of this compound Compared to Other Carotenoids
| Carotenoid | Antioxidant Activity (μmol TE/g) | Source |
|---|---|---|
| This compound | TBD | Aphid extracts |
| Astaxanthin | 6000 | Haematococcus pluvialis |
| Lutein | 2000 | Spinach |
| Zeaxanthin | 1500 | Corn |
Dietary Supplementation
Research indicates that xanthophylls, including this compound, may play a role in preventing age-related macular degeneration (AMD) and improving visual function. A study involving dietary supplementation with lutein and zeaxanthin showed promising results in slowing the progression of retinal degeneration among older adults .
- Case Study: Dietary Supplementation Impact on AMD
- Participants: 120 subjects aged over 50
- Duration: 36 months
- Results: Significant preservation of visual function in patients with AMD compared to control groups.
Cancer Prevention
This compound's antioxidant properties suggest potential roles in cancer prevention by scavenging free radicals and reducing oxidative DNA damage. Studies have indicated that carotenoids may lower the risk of certain cancers, although specific research on this compound is limited .
- Table 2: Carotenoids and Cancer Risk
| Carotenoid | Cancer Type | Evidence Level |
|---|---|---|
| This compound | TBD | Preliminary |
| Lutein | Breast cancer | Inverse association |
| β-Cryptoxanthin | Nonalcoholic fatty liver disease | Preventative effects |
Neurological Health
Emerging evidence suggests that xanthophylls may support cognitive health through their accumulation in brain tissues. Higher plasma concentrations of lutein and zeaxanthin have been associated with improved cognitive function in older adults .
Environmental Applications
Research into this compound's role in aphids suggests it may have ecological significance beyond its nutritional benefits. The pigment's ability to capture light energy could indicate a previously unrecognized photosynthetic role in these insects .
Propiedades
Número CAS |
1674-44-8 |
|---|---|
Fórmula molecular |
C30H26O10 |
Peso molecular |
546.5 g/mol |
Nombre IUPAC |
(7R,9R,10S,12S,18R,20R,21S,23S)-12,16,23,30-tetrahydroxy-7,9,18,20-tetramethyl-8,11,19,22-tetraoxanonacyclo[15.11.1.16,26.02,15.03,12.04,27.05,10.021,29.023,28]triaconta-1(28),2,4(27),5,15,17(29),26(30)-heptaene-14,25-dione |
InChI |
InChI=1S/C30H26O10/c1-7-13-21-19-17-15(25(13)33)11(31)5-30(36)24(17)20-18-16(26(34)14-8(2)38-10(4)28(40-30)22(14)20)12(32)6-29(35,23(18)19)39-27(21)9(3)37-7/h7-10,27-28,33-36H,5-6H2,1-4H3/t7-,8-,9-,10-,27-,28-,29+,30+/m1/s1 |
Clave InChI |
HNUPXDLGAHSVEQ-YSPTYUJLSA-N |
SMILES |
CC1C2C3=C(C(O1)C)C(=C4C(=O)CC5(C6=C7C8=C(C(OC(C8O5)C)C)C(=C9C7=C(C3=C46)C(O2)(CC9=O)O)O)O)O |
SMILES isomérico |
C[C@@H]1[C@@H]2C3=C([C@H](O1)C)C(=C4C(=O)C[C@]5(C6=C7C8=C([C@H](O[C@@H]([C@H]8O5)C)C)C(=C9C7=C(C3=C46)[C@@](O2)(CC9=O)O)O)O)O |
SMILES canónico |
CC1C2C3=C(C(O1)C)C(=C4C(=O)CC5(C6=C7C8=C(C(OC(C8O5)C)C)C(=C9C7=C(C3=C46)C(O2)(CC9=O)O)O)O)O |
Sinónimos |
Xanthoaphin fb |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















